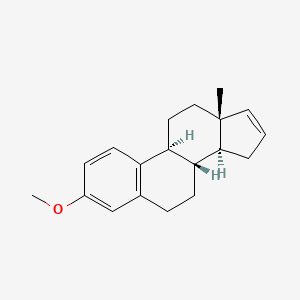

3-Methoxyestra-1,3,5(10),16-tetraene

Description

Structure

3D Structure

Properties

CAS No. |

28336-31-4 |

|---|---|

Molecular Formula |

C19H24O |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(8S,9S,13R,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H24O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h3,6,8,10,12,16-18H,4-5,7,9,11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |

InChI Key |

HDBRXSVHQAGDAZ-YRXWBPOGSA-N |

SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC |

Other CAS No. |

28336-31-4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 3 Methoxyestra 1,3,5 10 ,16 Tetraene

Established Chemical Synthesis Pathways

Traditional synthetic routes have long been the bedrock for accessing derivatives of the estrane (B1239764) family. These pathways often rely on the chemical modification of the D-ring of estrone (B1671321) and its derivatives.

The most common starting material for the synthesis of 3-Methoxyestra-1,3,5(10),16-tetraene is estrone or its 3-methyl ether. acs.org Estrone is a naturally occurring estrogen that features a 17-keto group, which is a key functional handle for chemical modification. The Torgov synthesis is a classic and powerful method for the total synthesis of steroids, which produces a key tetracyclic intermediate, 3-methoxy-1,3,5(10),8(9),14(15)-estrapentaen-17-one, from precursors like 6-methoxy-1-tetralone. nih.gov This intermediate can then be converted to estrone methyl ether.

Direct synthesis of the 16-ene can be achieved from estrone methyl ether (3-methoxyestra-1,3,5(10)-trien-17-one). One approach involves the formation of an enol derivative at the 17-position, which is then converted to the alkene. For instance, the creation of a 17-enol acetate (B1210297) followed by further reaction can yield the desired product. researchgate.net Another strategy involves the Rupe rearrangement of a 17-α-ethynyl intermediate, derived from estrone, which installs the double bond at the 16-position and a carbonyl at C-17. nih.gov

A summary of precursors is provided in the table below.

| Precursor | Description | Reference |

| Estrone | A naturally occurring estrogen with a 17-keto group. Can be methylated to form Estrone Methyl Ether. | acs.orgresearchgate.net |

| Estrone Methyl Ether | The 3-methyl ether of estrone, a direct precursor for D-ring modifications. acs.org | nih.govrsc.org |

| 6-Methoxy-1-tetralone | A key building block in the Torgov total synthesis of estrone-related steroids. nih.govnih.gov | |

| 17-α-Ethynylestradiol | Derived from estrone, this intermediate can undergo rearrangement to form the 16-tetraene structure. nih.gov |

An alternative pathway involves the use of nitrile-containing intermediates to construct the D-ring and introduce the C16-C17 double bond. The synthesis can start from estrone, which is converted in several steps to a D-seco (ring-opened) intermediate, such as 3-benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile. rsc.org This secocyanoalcohol serves as a versatile intermediate. From this compound, the 17-hydroxyl group can be transformed into a good leaving group (e.g., tosylate or halide), which facilitates an elimination reaction to re-close the D-ring and form the 16-ene with a nitrile group at C-17. rsc.org

Another approach involves the reaction of a steroidal enol acetate, such as 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate, with 2-chloroacrylonitrile. This cycloaddition and subsequent rearrangement sequence can lead to the formation of complex D-ring structures that incorporate a carbonitrile group, which can be precursors to the target molecule. rsc.org

The 17-keto group of estrone and its 3-methoxy derivative is a pivotal functional group for the synthesis of this compound. This ketone can be converted into a variety of other functional groups to facilitate the formation of the C16-C17 double bond. A common strategy is the conversion of the 17-ketone into a hydrazone, which can then undergo an elimination reaction (e.g., the Shapiro reaction) to form the alkene.

Alternatively, the 17-ketone can be transformed into a 17-hydroxy group, which can then be eliminated. For example, treatment of 16α-hydroxy-17-keto steroids can lead to rearranged products, including the corresponding 17β-hydroxy-16-keto isomer, which can be a precursor to the 16-ene. A facile approach to 17-ketosteroids from corticosteroids bearing a C-17-dihydroxy acetone (B3395972) side chain has also been described, highlighting the importance of the 17-keto functionality as a central intermediate in steroid synthesis.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry offers more sophisticated tools, including transition metal catalysis, to achieve specific transformations with high efficiency and selectivity.

Palladium-catalyzed alkoxycarbonylation is a powerful method for converting alkenes into esters. The reaction generally proceeds via one of two main catalytic cycles: a "hydride cycle" leading to saturated esters, or an "alkoxy cycle" that can produce unsaturated esters. Controlling the selectivity between these two pathways is a key challenge. While a direct application of palladium-catalyzed alkoxycarbonylation to convert a 17-keto precursor directly into this compound is not prominently documented, palladium catalysis is extensively used in steroid chemistry to form C-C bonds. nih.gov

A more common palladium-catalyzed approach to introduce unsaturation at the C16 position is the Mizoroki-Heck reaction. For example, 16-E-Arylidene-3-methoxy-estrones can be synthesized via the Heck reaction between an aryl halide and a 16-methylene steroid precursor, or from a 16-enol triflate. researchgate.net This demonstrates the utility of palladium catalysis in forming C-C bonds at the 16-position, a key step toward derivatives of the target molecule. researchgate.netnih.gov

| Catalytic Reaction | Description | Precursor Type | Reference |

| Alkoxycarbonylation | Involves the addition of an alkoxy group and carbon monoxide across a double bond, catalyzed by palladium. | Alkenes | |

| Mizoroki-Heck Reaction | A palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. researchgate.net | 16-enol triflates, Aryl halides | researchgate.net |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Used for C-2 and C-4 arylation of the estrone A-ring. | Aryl halides, Phenylboronic acids |

The Wittig reaction is a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. This reaction utilizes a phosphorus ylide (Wittig reagent) to react with a carbonyl compound, forming a C=C double bond with high regioselectivity.

In the context of synthesizing this compound, the Wittig reaction is perfectly suited for transforming the 17-keto group of estrone methyl ether into the required 16-methylene group, which would then isomerize to the more stable 16-ene. However, the most direct application is the formation of an exocyclic methylene (B1212753) at C-17, which can then be rearranged. A more direct route to the 16-ene involves reacting the 17-ketone with a halomethylphosphonium ylide, though this can be complex.

A related and often more practical method is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. The HWE reaction on 17-oxosteroids is a known transformation to introduce new side chains or unsaturation. The reaction of a 17-keto steroid with a phosphonate reagent provides a reliable method for generating the C16-C17 double bond, offering advantages in terms of reagent stability and ease of product purification, as the phosphate (B84403) byproduct is water-soluble.

Shapiro Reaction and its Variants

The Shapiro reaction is a powerful tool in organic synthesis for converting a ketone or aldehyde into an alkene via the decomposition of a tosylhydrazone intermediate. wikipedia.org This reaction typically involves treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium. The process proceeds through the formation of a vinyllithium (B1195746) species, which is then quenched to yield the final alkene. wikipedia.orgunirioja.es

While no direct synthesis of this compound using the Shapiro reaction is prominently documented in the reviewed literature, its application is highly feasible starting from the corresponding 17-keto precursor, 3-methoxyestra-1,3,5(10)-trien-17-one (estrone methyl ether). The first step would be the formation of the 17-tosylhydrazone. Subsequent treatment with an organolithium base would generate the C16-C17 double bond. The reaction's utility in forming a 16-ene in the steroid nucleus is well-established. For instance, the tosylhydrazone of androstan-17-one, a close structural analog, has been shown to yield androst-16-ene (B99302) in a high isolated yield of 91%. orgsyn.org

A related transformation, the Bamford-Stevens reaction, also utilizes tosylhydrazones but typically employs bases like sodium methoxide (B1231860) in protic solvents, which can lead to different product distributions through carbocation or carbene intermediates. jk-sci.comquimicaorganica.orgorganic-chemistry.org The Shapiro reaction, however, generally provides the less substituted (kinetic) alkene, which in the case of a 17-keto steroid, would favor the formation of the desired 16-ene over a potential 15-ene. jk-sci.comarkat-usa.org

Table 1: Key Features of the Shapiro Reaction for Alkene Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Ketone or Aldehyde | wikipedia.org |

| Intermediate | Tosylhydrazone | wikipedia.orgjk-sci.com |

| Reagents | ≥ 2 equivalents of organolithium base (e.g., n-BuLi) | wikipedia.org |

| Key Reactive Species | Vinyllithium | wikipedia.org |

| Product | Alkene | wikipedia.org |

| Regioselectivity | Tends to form the less substituted (kinetic) product | jk-sci.comarkat-usa.org |

| Relevant Example | Androstan-17-one tosylhydrazone → Androst-16-ene (91% yield) | orgsyn.org |

Hydroboration and Hydration Techniques

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, providing access to alcohols with specific stereochemistry. In the synthesis of derivatives of this compound, this technique is crucial for introducing hydroxyl groups at the C16 and C17 positions.

A detailed study on the 13α-epimer series demonstrates the diastereoselectivity of this method. Hydroboration of 17-acetoxy-3-methoxy-13α-estra-1,3,5(10),16-tetraene, followed by oxidative workup, yields the corresponding trans-diols. The reaction shows a preference for attack from the less hindered α-face of the steroid, resulting in a 73:27 ratio of the (16α,17β)-diol to the (16β,17α)-diol. nih.gov

Stereospecific hydration can also be achieved through other pathways. For example, a controlled, stereospecific hydrolysis of 16α-bromo-3-hydroxy-1,3,5(10)-estratrien-17-one with sodium hydroxide (B78521) in aqueous pyridine (B92270) quantitatively yields 3,16α-dihydroxy-1,3,5(10)-estratrien-17-one. This represents a formal hydration of a keto-bromo precursor to produce a specific ketol.

Metal-Mediated Allylation and Related Reactions

Metal-mediated allylation reactions, such as the Barbier and Grignard reactions, provide an effective method for carbon-carbon bond formation at a carbonyl group. In the context of steroid synthesis, these reactions can be applied to a 17-keto precursor to introduce an allyl group at the C17 position, which can then be further functionalized.

The Barbier-Grignard reaction of 17-steroidal ketones with allyl bromide and magnesium has been shown to give excellent yields of the corresponding 17-allyl-17-hydroxy steroids. cdnsciencepub.com This approach introduces a versatile functional handle that can be subsequently transformed, for example, through hydroboration-oxidation to create diols for further cyclization. cdnsciencepub.com While the direct synthesis of this compound is not the immediate outcome, these methods are instrumental in building complexity around the D-ring. More modern variations of the Barbier allylation use metals like indium, which can be used catalytically with a stoichiometric reductant like aluminum, offering a more economical route. arkat-usa.org Photocatalytic versions have also been developed, proceeding at room temperature under visible light, further enhancing the green credentials of this transformation. rsc.org

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. scielo.org.zarsc.org These advantages are particularly beneficial in the multistep synthesis of complex molecules like steroids.

In the synthesis of estratriene derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of diaryl ethers via the reaction of estradiol (B170435) (E2) with 3-cyanofluorobenzene was attempted using microwave heating. While the reaction did not proceed to completion, it demonstrated the principle, with 20% completion being achieved in just 5 minutes at 150 °C. mdpi.com In other areas of steroid modification, the benefits are more pronounced. The synthesis of D-ring fused heterocyclic androstane (B1237026) derivatives showed a 33-fold reduction in reaction time and a nearly 9-fold increase in yield under microwave irradiation compared to conventional heating. quimicaorganica.org These examples underscore the potential of microwave technology to significantly accelerate and improve the efficiency of synthetic routes toward this compound and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Friedländer Reaction

| Method | Temperature (°C) | Time (min) | Average Yield (%) | Reference |

|---|---|---|---|---|

| Conventional (Oil-bath) | 130 | 180-240 | 34 | nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

Diastereoselective and Enantioselective Approaches

Controlling the stereochemistry during the synthesis of complex polycyclic molecules like steroids is of paramount importance. Diastereoselective reactions are frequently employed to functionalize the D-ring of the estratetraene core with predictable three-dimensional arrangement.

A prime example is the synthesis of the four possible 16,17-diol diastereomers from a 13α-estratetraene precursor. The choice of reagent dictates the stereochemical outcome:

Hydroboration of the 17-enol acetate of 3-methoxy-13α-estra-1,3,5(10)-trien-17-one results in trans-diols, with a 73:27 preference for the (16α,17β)-diol over the (16β,17α)-diol, arising from preferential α-face attack. nih.gov

Dihydroxylation with osmium tetroxide (OsO₄) on 3-methoxy-13α-estra-1,3,5(10),16-tetraene yields cis-diols. This reaction exhibits high diastereoselectivity, favoring attack from the β-face to produce the (16β,17β)-diol over the (16α,17α)-diol in an 87:13 ratio. nih.gov

These examples highlight how specific, well-established methodologies can be used to selectively generate desired diastereomers by exploiting the inherent steric and electronic properties of the steroidal framework.

Table 3: Diastereoselective Functionalization of the 16,17-Position

| Starting Material | Reagent(s) | Product Stereochemistry | Product Ratio | Reference |

|---|---|---|---|---|

| 17-Acetoxy-13α-16-tetraene | 1. BH₃ 2. H₂O₂, NaOH | trans-Diols | (16α,17β) : (16β,17α) = 73 : 27 | nih.gov |

Influence of Conformational Differences on Reactivity

The reactivity and stereochemical outcome of reactions on the steroid nucleus are profoundly influenced by the molecule's conformation. Subtle differences in the shape of the rings can dictate the accessibility of reagents to a particular face of the molecule.

The high β-face selectivity observed in the osmium tetroxide dihydroxylation of 3-methoxy-13α-estra-1,3,5(10),16-tetraene is a direct consequence of the conformation of the C-ring. nih.gov In this 13α-epimer, the C-ring adopts a twist-boat conformation. This arrangement exposes the β-face of the D-ring double bond, making it the preferred site for attack by the bulky OsO₄ reagent, leading to the observed predominance of the (16β,17β)-diol. nih.gov

Furthermore, the conformation of the products themselves has been studied in detail by X-ray analysis and NMR spectroscopy. These studies reveal that the conformation of the five-membered D-ring is highly dependent on the nature and stereochemistry of its substituents. While the 16β-envelope form appears to be preferred for many 17β-substituted compounds in solution, the existence of the 16α-envelope form in other derivatives shows significant conformational flexibility. nih.gov Interestingly, intermolecular forces in the solid state can also enforce conformations, such as a C-ring chair form, that differ from the twist-boat form observed in solution for the same compounds. nih.gov This conformational dynamism is a key factor governing the chemical behavior of these molecules.

Control of D-Ring Stereochemistry

The stereochemical configuration of the D-ring is a crucial determinant of the biological and chemical properties of steroidal molecules. Control over this five-membered ring's stereocenters is a pivotal challenge in steroid synthesis. The conformation of the D-ring is highly dependent on the nature and orientation of its substituents. nih.gov Research into the conformation of 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series has shown that the D-ring can adopt various envelope forms, and this conformational preference is substituent-dependent. nih.gov

Specific synthetic strategies are employed to achieve desired stereochemical outcomes. For instance, in the synthesis of diastereomeric 16,17-diols, hydroboration of a 17-enol acetate intermediate leads preferentially to the formation of trans-diols with an α-attack preference. nih.gov Conversely, OsO₄ dihydroxylation of a Δ¹⁶-olefin intermediate yields cis-diols, with a preference for β-attack, which is influenced by a twist-boat conformation of the C-ring. nih.gov

Modern catalytic methods have also provided powerful tools for stereocontrol. Enantioselective intramolecular Heck reactions, for example, can be used as a key stereodefining step. umich.edu In one such synthesis, a Pd(0)-S-tBuPHOX complex was used to achieve high enantioselectivity (>99% ee) in the formation of the steroidal core, where the chiral ligand dictates the facial selectivity of the cyclization. umich.edu The choice of base, such as 1,2,2,6,6-pentamethylpiperidine (PMP), can also be critical to prevent undesired side reactions like alkene isomerization. umich.edu

Table 1: Methods for D-Ring Stereocontrol

| Method | Reagents/Catalyst | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Hydroboration | Borane (BH₃) followed by oxidation | Alkene to Alcohol | Preferential formation of trans-diols nih.gov |

| Dihydroxylation | Osmium tetroxide (OsO₄) | Alkene to cis-Diol | Preferential β-attack on Δ¹⁶-olefins nih.gov |

| Intramolecular Heck Reaction | Pd(0)-S-tBuPHOX, PMP | Aryl triflate/halide coupling | Enantioselective C-C bond formation umich.edu |

Precursor Chemistry and Intermediate Derivatization in Synthetic Schemes

The synthesis of this compound and related steroids relies heavily on the strategic modification of precursor molecules and the derivatization of key intermediates. Functional group transformations at the C17 position and on the A-ring are particularly important.

Conversion of 17-Carbaldehydes and Alcohols

The C17 position of the steroid nucleus is a frequent site for synthetic elaboration. The interconversion of aldehydes, alcohols, and ketones at this position is a common strategy. For instance, 17-carbaldehydes can serve as electrophiles for the introduction of new carbon-carbon bonds. A documented synthesis involves the reaction of 3β-hydroxyandrost-4-ene-17β-carboxaldehyde with acetylenedimagnesium bromide to yield 17β-[(1R,S)-1-hydroxy-2-propynyl]androst-4-en-3β-ol. nih.gov This reaction creates a new chiral center at the propargylic alcohol position, and the resulting diastereomers can often be separated chromatographically. nih.gov

The 17-hydroxyl group is a versatile functional handle for further derivatization. It can be converted into esters, such as hemisuccinates, which are useful in other applications. nih.gov The synthesis of these derivatives can be achieved through acylation. One novel, two-step method for creating a 17β-O-hemisuccinate involves acylation with methyl 4-chloro-4-oxobutyrate in the presence of 4-dimethylaminopyridine (B28879) (DMAP), followed by mild alkaline hydrolysis to yield the final product. nih.gov

Furthermore, the oxidation of 17-alcohols to 17-ketones is a fundamental transformation in steroid synthesis. Reagents like the Jones reagent (chromic acid in acetone/sulfuric acid) are effective for this purpose. nih.gov The stereochemistry of the 17-hydroxyl group (α or β) is critical and is often established through stereoselective reduction of a 17-ketone precursor.

Table 2: Transformations at C17

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| 17-Carboxaldehyde | Acetylenedimagnesium bromide | 17-(1-hydroxy-2-propynyl) alcohol | Nucleophilic Addition nih.gov |

| 17-Alcohol | Methyl 4-chloro-4-oxobutyrate, DMAP; then NaOH, MeOH | 17-O-Hemisuccinate | Acylation/Esterification nih.gov |

| 17β-Alcohol | Jones Reagent | 17-Ketone | Oxidation nih.gov |

Transformations of Phenolic Groups and Acetals

The 3-methoxy group on the A-ring plays a dual role in the synthesis of estrane derivatives. It acts as a protecting group for the more reactive phenolic hydroxyl and influences the reactivity of the aromatic ring. In classic total syntheses like the Torgov synthesis, the starting material is often 6-methoxy-1-tetralone, where the methoxy (B1213986) group is carried through several steps. caltech.edu This group is stable to many reaction conditions used to construct the B, C, and D rings. In the final stages of a synthesis to produce the free phenol (B47542) (e.g., estrone from estrone methyl ether), the methoxy group can be cleaved. wikipedia.org A common method for this deprotection is heating with pyridinium (B92312) chloride. caltech.edu

Acetals and ketals are frequently used as reactive synthons or as protecting groups for carbonyls. In an expedient route to a key intermediate for estrone synthesis, 3-methoxyestra-1,3,5,8,14-pentaen-17-one, the D-ring is constructed via a Lewis acid-catalyzed reaction between a cyclic ketal and 1,2-bis(trimethylsiloxy)cyclobutene. cdnsciencepub.com The ketal, which is appended to the C-ring precursor, reacts to form a cyclobutanone, which then rearranges in the presence of trifluoroacetic acid (TFA) to generate the 1,3-cyclopentanedione (B128120) that forms the D-ring. cdnsciencepub.com This demonstrates the utility of ketal chemistry in building complex ring systems. The protection of carbonyl groups, such as the D-ring ketone, as an acetal (B89532) (e.g., an ethylene (B1197577) glycol ketal) is also a standard tactic to prevent its reduction during steps like the Birch reduction, which may be used to hydrogenate other double bonds in the steroid core. caltech.edu

The functionalization of phenolic compounds can also be achieved through various other reactions, including etherification and esterification, to modify the properties of the final molecule. nih.gov

Derivatization and Structural Modification of the 3 Methoxyestra 1,3,5 10 ,16 Tetraene Core

D-Ring Modifications and Annulated Systems

The presence of the C16-C17 double bond in 3-methoxyestra-1,3,5(10),16-tetraene provides a reactive site for the construction of fused and annulated ring systems, thereby significantly altering the topography of the steroidal D-ring.

Synthesis of Ring D-Fused Heterocycles (e.g., Isoxazolines, Pyrazolines)

The fusion of heterocyclic rings to the D-ring of the estrane (B1239764) skeleton has been a prominent area of research. One of the primary methods to achieve this is through 1,3-dipolar cycloaddition reactions. wikipedia.org

The synthesis of D-ring fused isoxazolines has been successfully accomplished using this compound as the starting dipolarophile. The reaction involves a 1,3-dipolar cycloaddition of nitrile oxides to the C16-C17 double bond. This method is highly regioselective and provides a straightforward route to novel isoxazolinoestranes. These fused isoxazolines are not only of interest for their potential biological activities but also serve as valuable intermediates for further synthetic transformations, such as the reductive opening of the isoxazoline (B3343090) ring to yield other functionalized derivatives.

Similarly, pyrazolines , another class of five-membered nitrogen-containing heterocycles, can be fused to the steroidal D-ring. While direct synthesis from this compound is not extensively documented, the general principles of pyrazoline synthesis are applicable. A common method involves the 1,3-dipolar cycloaddition of diazoalkanes, such as diazomethane, to an alkene. wikipedia.orgresearchgate.net This reaction is known to be stereospecific and regioselective, leading to the formation of a pyrazoline ring fused to the C16 and C17 positions of the steroid. Another established route to pyrazolines is the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. nih.govresearchgate.net Although this would require prior modification of the starting tetraene to an enone, it represents a viable synthetic strategy.

| Heterocycle | Synthetic Method | Starting Material | Key Reagents |

| Isoxazoline | 1,3-Dipolar Cycloaddition | This compound | Nitrile Oxides |

| Pyrazoline | 1,3-Dipolar Cycloaddition | This compound | Diazoalkanes (e.g., Diazomethane) |

| Pyrazoline | Condensation | α,β-Unsaturated Steroidal Ketone | Hydrazine Derivatives |

Introduction of Cyclopropane and Cyclohexane Annulated Rings

The introduction of a cyclopropane ring fused to the C16-C17 positions can be achieved through the Simmons-Smith reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with the alkene functionality in a stereospecific manner. researchgate.net The result is the formation of a cyclopropyl (B3062369) group annulated to the D-ring. The reaction is known to be influenced by steric factors, and the approach of the reagent is generally from the less hindered face of the steroid.

For the annulation of a cyclohexane ring, the Diels-Alder reaction represents a powerful synthetic tool. thieme-connect.com In this approach, the C16-C17 double bond of this compound can act as a dienophile, reacting with a suitable diene to form a six-membered ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-established, allowing for the controlled synthesis of specific isomers. While direct examples starting from this compound are not abundant in the literature, the strategy has been successfully applied to other steroidal systems to construct D-annulated pentacyclic steroids. nih.gov

Formation of Methylenedioxy and Other Bridged Systems

The creation of bridged systems across the D-ring introduces a rigid, three-dimensional element to the steroidal framework. While the formation of a methylenedioxy bridge at the C16-C17 positions is not a commonly reported transformation, other types of bridged systems have been synthesized.

One of the most accessible bridged systems is the oxirane (epoxide) ring. Epoxidation of the C16-C17 double bond in 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one, a closely related derivative, has been shown to yield spiro-oxiranes. The stereoselectivity of this reaction can be influenced by the choice of epoxidizing agent and the presence of neighboring functional groups. For instance, Sharpless epoxidation of the corresponding 16-methylene-17β-alcohol proceeds with high stereoselectivity.

The concept of forming ether bridges has also been explored in steroid chemistry. For example, the synthesis of 8,19-epoxysteroids has been achieved through an intramolecular oxa-Michael addition, demonstrating the feasibility of forming cyclic ether linkages within the steroidal skeleton. nih.gov Although this example involves other rings, the principle could potentially be adapted to create bridged systems involving the D-ring of this compound, for instance, through the introduction of appropriately positioned hydroxyl groups followed by a cyclization step.

Side Chain Elongation and Functionalization at C-17 and C-16

The C-16 and C-17 positions of this compound are amenable to the introduction of various functionalized side chains, which can significantly impact the properties of the resulting derivatives.

Introduction of Carboxylate and Alcohol Side Chains

The introduction of carboxylate and alcohol functionalities can be achieved through several synthetic routes. The synthesis of steroidal 17-carboxylic acids is a well-established transformation. nih.govnih.govnih.govacs.org One common approach involves the oxidative cleavage of a C17 side chain, although for this compound, a more direct approach would involve modification of the existing D-ring. For example, conversion of the C17-position to a ketone followed by subsequent reactions can lead to the formation of a carboxylic acid group.

The introduction of alcohol side chains can be accomplished with a high degree of stereocontrol. For instance, the cis-hydroxylation of a 16-methylene-17-ketone derivative with osmium tetroxide can stereoselectively yield a 16α-hydroxy-16β-hydroxymethyl derivative. This introduces two new hydroxyl groups at the C-16 position. Furthermore, the synthesis of 16,16-dimethyl-17β-hydroxysteroids has been reported, showcasing methods to introduce both alkyl and hydroxyl groups at these positions. nih.gov

| Functional Group | Position | Synthetic Strategy | Key Reagents/Intermediates |

| Carboxylic Acid | C-17 | Oxidative cleavage of side chain or modification of D-ring | Oxidizing agents |

| Alcohol | C-16 | Cis-hydroxylation of 16-methylene derivative | Osmium tetroxide |

| Alcohol | C-17 | Reduction of 17-keto group or Grignard reaction | Reducing agents, Grignard reagents |

Synthesis of Nitrile-Containing Derivatives

The introduction of a nitrile (cyano) group at the C-17 position is another important functionalization strategy. The synthesis of α-cyano keto steroids has been described in the literature. acs.org A direct method for the introduction of a nitrile group onto a system similar to this compound involves the addition of cyanide to a 16,17-unsaturated steroid. nih.gov For example, the reaction of a 16,17-unsaturated glucocorticoid with potassium cyanide (KCN) affords a 16-nitrile derivative. This approach is directly applicable to the C16-C17 double bond of this compound, providing a route to 16-cyano or 17-cyano derivatives depending on the regioselectivity of the addition. These nitrile-containing steroids can serve as precursors for other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction, respectively.

Alkylation and Condensation Reactions for Side Chain Extension

The extension of side chains on the this compound core is a key strategy for modifying the molecule's properties. Alkylation and condensation reactions are prominently used for this purpose. For instance, etherification of hydroxylated estrane derivatives can be achieved using a base like sodium hydride with alkylating agents such as methyl iodide or benzyl (B1604629) bromide. researchgate.net This method allows for the introduction of various alkoxy groups.

Another powerful method involves base-promoted 1,6-addition reactions to p-quinone methides (p-QMs), which can be derived from the steroidal core. nih.gov This approach facilitates the formation of new carbon-carbon bonds, leading to tri- and tetrasubstituted alkenes. nih.gov The reaction of active methylene (B1212753) compounds with steroidal p-QMs can lead to the formation of tetrasubstituted alkenes, demonstrating a versatile method for side-chain extension with considerable substrate scope. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | NaH, Methyl Iodide / Benzyl Bromide | Alkoxy-substituted estranes | researchgate.net |

| 1,6-Addition | Base (e.g., KOH), Diazo compounds, p-Quinone Methides | Tri- and Tetrasubstituted Alkenes | nih.gov |

Heterocycle Annulation and Conjugation Strategies

The fusion or conjugation of heterocyclic rings to the estrane framework is a widely explored avenue in medicinal chemistry, aiming to create hybrid molecules with unique biological profiles. nih.govresearchgate.net

Synthesis of Steroid-Heterocycle Conjugates (e.g., Triazoles)

Triazoles are a significant class of heterocycles conjugated to steroids due to their favorable chemical properties, including stability and the ability to interact with biological receptors. nih.govbohrium.commdpi.com The most prevalent method for synthesizing these conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a click chemistry reaction known for its high yields and regioselectivity. researchgate.net

The general synthetic route involves converting a hydroxylated estrane derivative, such as 3-methoxyestra-1,3,5(10)-trien-17-ol, into an azide-functionalized intermediate. nih.gov For example, 3-methoxy-16-azidomethylestra-1,3,5(10)-triene derivatives can be prepared from the corresponding 16-p-tosyloxymethyl or 16-bromomethyl precursors. nih.gov These steroidal azides then undergo a 1,3-dipolar cycloaddition reaction with various terminal alkynes in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,4-disubstituted triazole-steroid conjugates. mdpi.comnih.gov This modular approach allows for the introduction of a wide variety of substituents on the triazole ring. nih.gov

| Starting Material | Key Intermediate | Reaction | Product | Reference |

| 3-Methoxyestra-1,3,5(10)-trien-17-ol isomers | 3-Methoxy-16-azidomethylestra-1,3,5(10)-triene isomers | Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes | 1,4-Disubstituted 16-triazolylmethyl-estra-17-ol hybrids | nih.gov |

| Alkynylcoumarin | Substituted Azide | CuAAC (CuSO₄, Sodium Ascorbate) | Coumarino-1,2,3-triazolyl derivatives | mdpi.com |

Arenel- and Heteroarel-Annelated Estranes

Annulation, or the fusion of an aromatic or heteroaromatic ring to the steroid core, creates polycyclic systems with rigid structures. Research has focused on constructing E-ring heteroareno-annelated estranes. researchgate.net A successful strategy involves the synthesis of 17-thienyl- and 17-benzo[b]thienyl-3-hydroxyestra-1,3,5(10),16-tetraenes. researchgate.net These precursors are prepared through sequential or one-pot Suzuki cross-coupling and Wittig olefination reactions. researchgate.net

The crucial annulation step is achieved via a thermal intramolecular cyclization of the heteroaryl-substituted steroid precursors at high temperatures (e.g., 160 °C). researchgate.net This process results in the formation of novel thiaindeno- and thiafluorenoestra-1,3,5(10),16-tetraenes, effectively adding a new heterocyclic ring to the estrane D-ring. researchgate.net

Chiral Analogs and Epimeric Series Synthesis

The stereochemistry of the steroid nucleus is critical to its function. The synthesis of chiral analogs and epimers, particularly at the C-13 position, allows for the exploration of the structural requirements of biological targets.

Preparation of 13α- and 13β-Epimers and Their Derivatives

The synthesis of both the natural configuration (13β-methyl) and the unnatural epimer (13α-methyl) has been systematically achieved. nih.gov A common starting point is the use of this compound-17-carbaldehydes of both the natural (13β) and epimeric (13α) series. nih.gov From these aldehydes, a series of isomeric 3-hydroxy-17-hydroxymethylestra-1,3,5(10)-trienes can be prepared. nih.gov The synthetic pathways involve reactions such as the Corey-Chaykovsky reaction to introduce additional functional groups, followed by reduction and demethylation steps. nih.gov This approach provides access to a range of derivatives from both the 13α and 13β series, enabling direct comparison of their properties. nih.gov

Diastereomeric Mixtures and Their Separation

The introduction of new chiral centers during derivatization often leads to the formation of diastereomeric mixtures. For example, the stereocontrolled synthesis of 16-triazolylmethyl-estra-17-ol hybrids can yield four possible isomers for each starting steroid. nih.gov The synthesis is designed to control the stereochemistry, but the separation of any resulting diastereomeric mixtures is a critical step.

While specific separation details for every reaction are not always published, standard laboratory techniques are employed. The separation of diastereomers is typically accomplished using chromatographic methods, such as silica (B1680970) gel column chromatography. nih.gov The different physical properties of diastereomers allow them to be separated by a chiral stationary phase or, more commonly, by their differential interaction with a standard stationary phase like silica gel. The success of separation is often monitored by techniques like thin-layer chromatography (TLC) and confirmed by NMR spectroscopy. researchgate.netresearchgate.net

Preclinical Investigations of Biological Activities of 3 Methoxyestra 1,3,5 10 ,16 Tetraene and Its Derivatives

Molecular and Cellular Mechanisms of Action

The biological effects of 3-Methoxyestra-1,3,5(10),16-tetraene and its analogues are primarily dictated by their ability to interact with and modulate the function of specific cellular proteins. Key among these are the estrogen receptors and enzymes involved in steroid metabolism.

Estrogen Receptor (ERα) Interaction and Modulation

The estrogen receptor alpha (ERα) is a critical mediator of estrogen signaling and a primary target in the treatment of hormone-dependent diseases. The interaction of this compound derivatives with ERα has been explored through various in vitro assays.

The affinity with which a compound binds to ERα is a primary determinant of its potential estrogenic or antiestrogenic activity. While direct binding data for this compound is not extensively published, studies on structurally related estratetraenes and substituted estradiol (B170435) derivatives provide valuable insights.

The binding affinity of a ligand to the estrogen receptor is influenced by its structural features. The estrogen receptor demonstrates a degree of tolerance for substitutions at the 16α-position of estradiol with nonpolar groups of moderate size. nih.gov However, as the bulk of the substituent at this position increases, the binding affinity tends to decrease, and the nature of this relationship becomes highly dependent on the polarity and specific structure of the substituent. nih.gov For instance, in a series of 16α-substituted estradiol derivatives, smaller halogen and halomethyl groups were well-tolerated, with binding affinities of at least 50% that of estradiol. nih.gov In contrast, larger, more functionalized derivatives exhibited a significant drop in affinity. nih.gov

Table 1: Relative Binding Affinities (RBA) of Selected Steroidal Estrogens to ERα This table presents data for related steroidal compounds to provide a comparative context for potential ERα binding of this compound.

| Compound | Mean IC50 (M) | RBA (%) |

| 17β-Estradiol | 8.99 x 10⁻¹⁰ | 100.000 |

| Estra-1,3,5(10)-trien-3-ol | 4.95 x 10⁻⁹ | 18.162 |

| Estrone (B1671321) | 1.23 x 10⁻⁸ | 7.309 |

| 17α-Estradiol | 2.93 x 10⁻⁸ | 3.068 |

| 3-Hydroxyestra-1,3,5(10)-trien-16-one | 1.75 x 10⁻⁷ | 0.514 |

| Data sourced from a competitive binding assay using rat uterine cytosol. researchgate.net RBA is calculated relative to 17β-Estradiol. |

Beyond binding, the ability of a compound to activate the estrogen receptor and initiate downstream signaling is a critical aspect of its biological activity. Reporter gene assays are a standard in vitro method to quantify the functional consequences of ligand binding to ERα. nih.govnih.gov These assays typically utilize a cell line that has been engineered to contain a luciferase reporter gene under the control of an estrogen response element (ERE). researchgate.netindigobiosciences.com When an estrogenic compound activates ERα, the receptor binds to the ERE and drives the expression of luciferase, which can be measured as a light signal. slu.secaymanchem.com

Ligand binding to ERα can not only trigger transcriptional activity but also lead to the degradation of the receptor protein itself, a process that serves as a regulatory feedback mechanism. nih.gov This degradation is primarily mediated by the ubiquitin-proteasome pathway. nih.govoup.com Upon binding of an agonist, such as 17β-estradiol, the receptor undergoes conformational changes that mark it for ubiquitination by E3 ligases, such as MDM2. nih.govnih.gov The poly-ubiquitinated receptor is then targeted to the 26S proteasome for degradation. nih.govresearchgate.net

This ligand-induced degradation is a hallmark of ERα agonists and some antagonists. researchgate.netnih.gov Compounds that induce ERα degradation can have a profound impact on the estrogen signaling pathway by reducing the total cellular pool of the receptor. While the specific effect of this compound on ERα protein levels has not been documented, its potential to act as an ERα ligand suggests that it could influence receptor stability. The extent to which it might induce degradation would depend on the specific conformational state it imposes on the receptor upon binding.

Enzyme Inhibition and Activation Studies

In addition to direct receptor interactions, steroidal compounds can exert biological effects by modulating the activity of enzymes involved in steroid biosynthesis and metabolism.

Steroid sulfatase (STS) is a key enzyme in the production of active estrogens from circulating inactive steroid sulfates, such as estrone sulfate (B86663) (E1S). mdpi.comresearchgate.net Inhibition of STS is a therapeutic strategy to reduce estrogen levels in hormone-dependent cancers. The inhibitory potential of a compound against STS is highly dependent on its chemical structure. nih.gov

A critical feature for many potent, irreversible STS inhibitors is a sulfamate (B1201201) group at the 3-position of the steroid nucleus. semanticscholar.org This group is thought to mimic the natural sulfate substrate and lead to irreversible inactivation of the enzyme. nih.gov Conversely, studies on various estradiol derivatives have shown that compounds lacking this sulfamate group, such as those with a free hydroxyl or a methoxy (B1213986) group at the 3-position, are generally poor inhibitors of STS. For example, an unsulfamoylated analogue of a potent 17α-substituted estradiol sulfamate inhibitor was found to be inactive against steroid sulfatase. nih.gov Based on these structure-activity relationships, this compound, which possesses a 3-methoxy group instead of a sulfamate moiety, is not expected to be a significant inhibitor of steroid sulfatase. nih.gov

Cellular Pathway Modulation

There is a lack of specific preclinical data on the influence of this compound on cell proliferation pathways, including the p21/CDK2/CDK4 pathway. While some estrogenic compounds are known to affect cell cycle progression, the direct impact of this particular methoxylated estratetraene has not been a subject of published investigation.

No specific studies have been published that investigate the modulation of the arachidonic acid cascade by this compound. This cascade is a critical inflammatory pathway, and while some steroids are known to influence it, the specific effects of this compound remain uncharacterized.

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Receptor Binding Affinity and Biological Activity

The biological activity of estratetraene derivatives is significantly modulated by the nature and position of various substituents on the steroidal scaffold. The introduction of an 11β-methoxy group into (17α,20E)-21-(trifluoromethylphenyl)-19-norpregna-1,3,5(10),20-tetraene-3,17β-diols, for instance, has been shown to have little effect on the relative binding affinity for the estrogen receptor alpha-hormone binding domain (ERα-HBD). nih.gov However, these 11β-methoxy derivatives demonstrated significantly greater potency in stimulating uterotrophic growth in immature female rats. nih.gov Molecular modeling studies suggest that while the 11β-methoxy group does not substantially contribute to the binding energy of the ligand-ERα-HBD complex, it plays a role in stabilizing residues associated with the coregulator protein binding site, which can influence subsequent transcriptional events and biological responses. nih.gov

In a separate line of inquiry, research into phenolic analogues of trioxifene (B129672) revealed that derivatives with hydroxy groups positioned to maximize estrogen receptor (ER) affinity were potent suppressors of cell growth in MCF-7 human breast cancer cells. nih.gov The diphenolic compounds, in particular, showed the greatest potency, with 50% inhibition observed in the nanomolar range. nih.gov These compounds exhibited intracellular ER affinities ranging from 0.2% to 4.1% of that of estradiol. nih.gov

Conformational Effects on Biological Potency and Selectivity

The three-dimensional conformation of the steroid nucleus, particularly of the D-ring, plays a critical role in determining the biological potency and selectivity of estratetraene derivatives. The conformation of the D-ring can be significantly influenced by the orientation of bulky substituents at the C17 position. researchgate.net This conformational variability can, in turn, affect the molecule's interaction with its biological target.

A study on the four 16,17-diol isomers of 3-methoxy-13α-estra-1,3,5(10)-triene revealed distinct conformational differences based on the stereochemistry of the hydroxyl groups. kisti.re.kr Similarly, the crystal structure of 17α-ethynyl-3-methoxyestra-1,3,5(10),9-tetraen-17-ol showed that the B, C, and D rings adopt half-chair, distorted half-chair, and envelope conformations, respectively. nih.gov While these studies provide detailed conformational data, the direct correlation of these specific conformations with biological potency and selectivity remains an area for further investigation.

Comparative SAR Analysis of Isomers and Analogs

Structure-activity relationship (SAR) analysis of various isomers and analogs of this compound has provided valuable insights into the structural requirements for antiproliferative activity. A study of 36 different estrane (B1239764) derivatives revealed that the addition of a halogen at the C2 and/or C4 position increased the selectivity for endometrial cancer cells. researchgate.net For instance, the estrane derivative 4_2Cl was most active in the ovarian cancer cell line COV362 with an IC50 value of 3.6 µM, and another derivative, 2_4I, showed a strong antiproliferative effect on both endometrial and ovarian cancer cell lines with minimal impact on control cells. researchgate.net

In another study, synthetic steroid derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that the position of substituents significantly influences activity. nih.gov For example, derivatives with specific substitutions demonstrated IC50 values in the low micromolar range against the MCF-7 cell line. nih.gov Furthermore, a comparative study of stemodin (B1251836) derivatives, which share a diterpene core, showed that the presence of a hydroxyl group at the C-2 position was important for maintaining biological activity. scielo.br Ester derivatives of the stemodinone (B1244096) oximes exhibited higher cell growth inhibition percentages against PC3, SNB-19, and HCT-116 cancer cell lines compared to the parent compound. scielo.br

In Vitro Biological Screening and Cellular Assays (excluding human clinical context)

Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HEp-2, HCT116)

A number of derivatives of this compound and related steroidal compounds have been evaluated for their anti-proliferative activity against various cancer cell lines.

In studies involving the MCF-7 breast cancer cell line, several coumarin-triazole hybrids demonstrated significant cytotoxic activity, with IC50 values ranging from 2.66 to 10.08 μM, which were lower than that of cisplatin (B142131) (45.33 μM). nih.gov Synthetic steroid derivatives have also shown inhibitory effects on MCF-7 cells, with some compounds exhibiting IC50 values between 2.5 and 7.5 μM. nih.gov Myrtenal, a monoterpene, also displayed cytotoxic effects against MCF-7 cells.

Regarding the HCT-116 colon carcinoma cell line, oxime ester derivatives of stemodin showed potent antiproliferative activity, with some compounds exhibiting higher inhibition than the parent compound. scielo.br

Table 1: Anti-proliferative Activity of Selected Compounds in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-Triazole Hybrids | MCF-7 | 2.66 - 10.08 | nih.gov |

| Synthetic Steroid Derivative 8 | MCF-7 | 7.5 | nih.gov |

| Synthetic Steroid Derivative 17 | MCF-7 | 2.5 | nih.gov |

| Estrane Derivative 4_2Cl | COV362 (Ovarian) | 3.6 | researchgate.net |

| Estrane Derivative 4_2Cl | Ishikawa (Endometrial) | 17.9 | researchgate.net |

| Stemodin Oxime Ester 9 | HCT-116 | >50% inhibition at 25 µg/mL | scielo.br |

| Stemodin Oxime Ester 10 | HCT-116 | >50% inhibition at 25 µg/mL | scielo.br |

| Myrtenal | MCF-7 | Significant reduction in viability |

Anti-osteoclast Activity

The process of osteoclastogenesis, the differentiation of osteoclasts, is a critical target in the treatment of bone resorption diseases. While direct studies on the anti-osteoclast activity of this compound and its immediate derivatives are not prominent in the available literature, research on other compounds provides a framework for potential mechanisms of action.

For instance, tetrandrine, a bisbenzylisoquinoline alkaloid, has been shown to inhibit RANKL-induced osteoclastogenesis. nih.govnih.gov It achieves this by promoting the degradation of TRAIL (TNF-related apoptosis-inducing ligand). nih.govnih.gov Tetrandrine significantly inhibited the formation of osteoclasts from bone marrow macrophages (BMMs) in a dose-dependent manner. nih.gov Similarly, other studies have identified various natural and synthetic compounds that can inhibit osteoclast differentiation and function, often by targeting signaling pathways such as those involving RANKL. thno.org The potential for this compound derivatives to act on these or similar pathways remains an area for future investigation.

Cytotoxicity Evaluation in various Cell Lines

The cytotoxic effects of derivatives of this compound and related compounds have been assessed in a variety of cell lines, including both cancerous and non-cancerous cells.

A study on a series of triazene (B1217601) derivatives demonstrated potent cytotoxic activity against a panel of eight human cancer cell lines, including PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, and HepG2. nih.gov One of the most effective compounds, 1,3-bis(2-ethoxyphenyl)triazene, exhibited IC50 values ranging from 0.560 to 3.33 μM across these cancer cell lines, while showing lower cytotoxicity towards the non-cancerous HUVEC cell line (IC50 of 12.61 μM), indicating a degree of selectivity. nih.gov

In another study, stemodin derivatives were evaluated for their cytotoxicity against HL60, SNB-19, HCT-116, and PC3 human cancer cell lines, as well as the healthy murine cell line L929. scielo.br Notably, the tested compounds showed no cytotoxic effect on the healthy L929 cells at a concentration of 25 µg/mL, while exhibiting significant inhibition of various cancer cell lines. scielo.br

Myrtenal also demonstrated cytotoxic effects across several human cancer cell lines, including LNCaP (prostate), MCF-7 (breast), A2780 (ovarian), and Caco-2 (colon).

Table 2: Cytotoxicity of Selected Compounds in Various Cell Lines

| Compound/Derivative Class | Cell Line(s) | Cytotoxic Effect (IC50 or % inhibition) | Reference |

|---|---|---|---|

| 1,3-bis(2-ethoxyphenyl)triazene | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | IC50: 0.560 - 3.33 µM | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene | HUVEC (non-cancerous) | IC50: 12.61 µM | nih.gov |

| Stemodin Derivatives | L929 (non-cancerous) | No cytotoxic effect at 25 µg/mL | scielo.br |

| Stemodin Oxime Esters 9 & 10 | PC3, SNB-19, HCT-116 | Inhibition: 62.96 - 94.27% at 25 µg/mL | scielo.br |

| Myrtenal | LNCaP, MCF-7, A2780, Caco-2 | Significant reduction in viability |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of a molecule. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint, revealing the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Methoxyestra-1,3,5(10),16-tetraene, one would expect to see distinct signals for the aromatic protons, the vinylic protons on the D-ring, the methoxy (B1213986) group protons, and the various methylene (B1212753) and methine protons of the steroid backbone. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (singlet, doublet, triplet, etc.) would indicate the number of neighboring protons.

¹³C-NMR: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. For this compound, distinct signals would be expected for the aromatic carbons, the olefinic carbons of the D-ring, the methoxy carbon, and the aliphatic carbons of the steroid skeleton.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.

Despite the utility of these techniques, specific ¹H-NMR, ¹³C-NMR, and 2D-NMR data for this compound are not available in the reviewed scientific literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic and aliphatic parts of the molecule.

C=C stretching of the aromatic ring and the double bond in the D-ring.

C-O stretching of the methoxy ether group.

Specific experimental IR spectroscopic data for this compound has not been located in the public domain.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also give clues about its structure through fragmentation patterns. The molecular formula of this compound is C₁₉H₂₄O, which corresponds to a molecular weight of approximately 268.4 g/mol . Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) would be used to confirm this molecular weight.

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The aromatic ring in this compound would be expected to produce characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring.

Specific UV spectroscopic data for this compound is not documented in the available scientific literature.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of synthetic compounds and for assessing their purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For a compound like this compound, TLC would be used during its synthesis and purification. The retention factor (Rf) value would depend on the solvent system (mobile phase) and the stationary phase (e.g., silica (B1680970) gel) used.

Specific TLC conditions and Rf values for this compound are not reported in the reviewed scientific literature.

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental to the purification and analysis of steroid intermediates like this compound. britannica.com The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale and purpose of the separation.

Column Chromatography is a widely used preparative technique for the purification of synthetic steroids. google.com In a typical application for a compound like this compound, silica gel would be the stationary phase of choice due to the moderate polarity of the steroid. A solvent system, or mobile phase, of varying polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), would be used to elute the compound from the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. researchgate.net The progress of the separation is monitored by techniques like thin-layer chromatography (TLC) to identify fractions containing the desired product.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity and is a powerful analytical tool for assessing the purity of steroid samples. nih.govnih.gov It can also be used for preparative purification on a smaller scale. google.com For estrogen derivatives, reversed-phase HPLC is a common method. google.com In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. google.commdpi.com Isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) elution can be employed to achieve optimal separation. mdpi.com Detection is often performed using a UV detector, as the aromatic ring in this compound absorbs UV light. For enhanced sensitivity, especially for trace analysis, derivatization of the steroid to a fluorescent tag followed by fluorescence detection can be utilized. nih.govmdpi.com

The following table outlines a typical HPLC setup for the analysis of estrogen derivatives, which would be applicable to this compound.

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol |

| Flow Rate | 0.5 mL/min |

| Temperature | 50 °C |

| Detection | UV or Fluorescence (after derivatization) |

| Data adapted from a method for estradiol (B170435) and its metabolites, which would have similar chromatographic behavior. mdpi.com |

X-ray Crystallography for Conformation Analysis

For instance, the X-ray crystal structure of 17α-Ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol, a related steroid, has been determined. nih.gov The data from this analysis reveals the conformation of the steroidal rings and the orientation of the substituents. nih.gov Such studies are crucial for understanding the molecule's shape, which in turn influences its chemical reactivity and biological interactions.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Below is a table summarizing the crystallographic data for the related compound, 17α-Ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol, which illustrates the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₄O₂ |

| Molecular Weight | 308.40 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.3773(6) Å, b = 10.7430(9) Å, c = 21.2555(18) Å |

| Volume | 1684.6(2) ų |

| Z (molecules per unit cell) | 4 |

| Crystal data for 17α-Ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied to study the properties of natural estrogen hormones and their derivatives. nih.govresearchgate.net DFT calculations can provide detailed information about the molecular geometry, electronic properties, and vibrational frequencies of 3-Methoxyestra-1,3,5(10),16-tetraene. researchgate.net

Key molecular descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often calculated. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Furthermore, DFT can be used to determine the distribution of electron density and to calculate electrostatic potential maps, which reveal the regions of a molecule that are electron-rich or electron-poor. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. rsc.org Combined quantum mechanics/molecular mechanics (QM/MM) methods can also be employed to study the charge density distribution of estrogens within the active site of receptors. rsc.org

Table 1: Theoretical Molecular Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850 Hartree |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would be dependent on the specific level of theory and basis set used in the calculation.

Molecular Docking and Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, molecular docking studies are instrumental in predicting its binding affinity and mode of interaction with biological targets, most notably the estrogen receptors (ERα and ERβ). nih.govmdpi.com

These studies involve computationally placing the ligand (this compound) into the binding site of the receptor protein. A scoring function is then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov The results of molecular docking can identify key amino acid residues within the receptor's binding pocket that interact with the ligand, providing insights into the structural basis of its potential activity. mdpi.com For instance, hydrogen bonds and hydrophobic interactions are crucial for the binding of steroidal compounds to the estrogen receptor. rsc.org

Table 2: Predicted Binding Affinities of this compound with Estrogen Receptors (Illustrative Docking Data)

| Receptor | Binding Energy (kcal/mol) | Predicted Interacting Residues |

| Estrogen Receptor α (ERα) | -9.5 | Arg394, Glu353, His524 |

| Estrogen Receptor β (ERβ) | -9.2 | Arg346, Glu305, His475 |

Note: The data presented here is for illustrative purposes. The actual binding energies and interacting residues would be determined from specific molecular docking simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For this compound, this could involve studying its synthesis or its metabolic pathways. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org

By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism. For example, in the context of steroid metabolism, computational models can help to understand the enzymatic reactions involved in the transformation of the compound within the body. nih.gov These studies often employ DFT to determine the energetics of the reaction steps. mdpi.com The insights gained from such computational work can be invaluable for designing more efficient synthetic routes or for predicting the metabolic fate of the compound.

Applications in Synthetic Methodology and Precursor Chemistry

Role as a Key Intermediate in the Synthesis of Complex Steroids

3-Methoxyestra-1,3,5(10),16-tetraene and its close derivatives are pivotal intermediates in the synthesis of a range of complex steroidal compounds. The presence of the C16-C17 double bond provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel steroidal architectures.

One of the key applications of this intermediate is in the synthesis of estriol (B74026) and its derivatives. The synthesis of 1,3,5(10)-estratriene-3,16β,17α-triol has been reported starting from a related estratetraene precursor. This transformation highlights the utility of the C16-C17 double bond in accessing steroids with specific hydroxyl group configurations.

Furthermore, the reactivity of the double bond has been exploited in the synthesis of various heterocyclic steroids. For instance, the total synthesis of racemic A-nor-3-thiaestra-1,5(10),6,8,14-pentaen-17-ol and A-nor-3-thiaestra-1,5(10),8,14-tetraen-17-ol has been explored, demonstrating the versatility of estratetraene intermediates in constructing steroid analogs with modified A-rings containing heteroatoms. nih.gov

The synthesis of 17α-ethinyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol, a photodecomposition product of mestranol, also showcases the role of estratetraene derivatives as intermediates in the preparation of steroidal drugs. nih.gov This compound itself can be a valuable precursor for further synthetic manipulations.

Moreover, derivatives of this compound have been utilized in the synthesis of bridged steroid derivatives. For example, the synthesis of 1,11β-ethanoestra-1,3,5(10)-triene-3,17β-diol, a novel bridged steroid, has been accomplished, indicating the potential of these intermediates in creating steroidal structures with unique three-dimensional arrangements.

The following table summarizes some of the complex steroids synthesized from this compound or its close derivatives:

| Starting Material (or related derivative) | Synthesized Complex Steroid | Key Transformation |

| Estratetraene derivative | 1,3,5(10)-Estratriene-3,16β,17α-triol | Hydroxylation of the C16-C17 double bond |

| Estratetraene derivative | A-nor-3-thiaestra-1,5(10),8,14-tetraen-17-ol | Annulation and heterocyclization |

| 3-Methoxyestra-1,3,5(10),9(11)-tetraene derivative | 17α-Ethinyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol | Ethinylation |

| Estratetraene derivative | 1,11β-Ethanoestra-1,3,5(10)-triene-3,17β-diol | Intramolecular cyclization |

Development of New Synthetic Reagents and Strategies facilitated by Estratetraene Chemistry

While the chemistry of this compound may not have directly led to the invention of entirely new classes of synthetic reagents, its unique reactivity has served as a valuable platform for the application and refinement of advanced synthetic strategies in the context of complex molecule synthesis. The strategic placement of the C16-C17 double bond has facilitated the exploration of various synthetic methodologies, thereby contributing to the broader toolkit of steroid chemistry.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been applied to derivatives of this compound to construct complex polycyclic steroid analogs. For instance, the reaction of 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate (B1210297) with nitroethylene (B32686) has been used to synthesize 14β,15β-fused N-heterocycles. researchgate.net This demonstrates how the diene system within the modified steroid can be exploited to build intricate molecular architectures.

Furthermore, fragmentation-mediated pathways of adducts derived from this estratetraene have been investigated to generate novel steroidal structures. These strategies often involve the cleavage of specific bonds to create reactive intermediates that can then undergo further transformations, leading to products that would be difficult to access through conventional methods. researchgate.net

The study of remote functionalization reactions in steroids has also benefited from the availability of intermediates like this compound. nih.gov These reactions aim to introduce functional groups at positions that are sterically hindered or electronically deactivated. The rigid framework of the steroid nucleus, including the specific geometry of estratetraene derivatives, provides a testbed for developing and understanding the factors that control the regioselectivity of such transformations.

In essence, the chemistry of this compound has facilitated the application of sophisticated synthetic strategies to the challenging field of steroid synthesis. By providing a versatile and reactive substrate, it has enabled chemists to explore and showcase the power of modern synthetic methods for the creation of novel and complex steroidal molecules.

Future Research Directions and Emerging Areas

Exploration of Novel Derivatization Pathways and Functionalization Strategies

Future research into 3-Methoxyestra-1,3,5(10),16-tetraene will significantly benefit from the exploration of novel synthetic routes to create a diverse library of derivatives. The development of innovative functionalization strategies is paramount to modulating the compound's properties and unlocking its full potential.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Building upon established methods like the Suzuki-Miyaura reaction used for producing arylated estrone (B1671321) derivatives, future work could employ a broader range of palladium- or nickel-catalyzed cross-coupling reactions. nih.gov These could introduce a variety of substituents (e.g., alkyl, alkenyl, alkynyl, and heteroaryl groups) at specific positions on the estratetraene core. Such modifications would allow for a systematic investigation of structure-activity relationships.

C-H Activation/Functionalization: Direct C-H activation represents a highly efficient and atom-economical approach to functionalization. Developing methodologies to selectively activate and functionalize the C-H bonds of the steroidal backbone would open up new avenues for creating novel analogs without the need for pre-functionalized starting materials.

Ring-Distortion and Expansion/Contraction Strategies: Investigating reactions that modify the steroidal ring system itself could lead to compounds with unique three-dimensional shapes and biological activities. This could involve ring-closing metathesis, ring-opening reactions, or rearrangements to create non-natural steroidal scaffolds.

Functionalization of the D-ring: The 16,17-double bond in the D-ring is a prime site for a variety of chemical transformations. For instance, hydroboration and dihydroxylation reactions have been used to create diol derivatives in similar estratriene series. nih.gov Future research could explore a wider range of electrophilic additions, cycloadditions, and other reactions at this position to introduce diverse functional groups.

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Potential Functional Groups/Modifications | Rationale |

| Cross-Coupling Reactions | Aryl, Heteroaryl, Alkyl, Alkenyl, Alkynyl | Systematic exploration of structure-activity relationships. |

| C-H Activation | Halogens, Cyano, Amino, etc. | Atom-economical synthesis of novel analogs. |

| Ring Modifications | Expanded or contracted ring systems | Creation of unique 3D scaffolds with novel biological profiles. |

| D-ring Functionalization | Diols, Epoxides, Halohydrins, Cyclopropyl (B3062369) groups | Introduction of diverse functionalities at a key position. |

Interactive Data Table: Potential Derivatization Strategies

Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for their rational design and development. Future research should focus on employing a combination of computational and experimental techniques to elucidate these interactions.

Key research directions include:

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of estratetraene analogs within the active sites of various receptors and enzymes. nih.govresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of these binding poses and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish mathematical relationships between the structural features of a series of compounds and their biological activities. mdpi.comnih.govmdpi.com This allows for the prediction of the activity of newly designed analogs and helps to identify the key structural determinants for a desired biological effect.

Advanced Spectroscopic Techniques: Techniques such as NMR spectroscopy can be used to study the solution-state conformation of estratetraene derivatives and their interactions with biomolecules. nih.gov X-ray crystallography of co-crystals with target proteins can provide high-resolution snapshots of the binding interactions. nih.gov

Receptor Binding Assays: Radioligand binding assays and other competitive binding studies are essential for quantifying the affinity of novel analogs for their biological targets. nih.gov These experimental data are crucial for validating the predictions from computational models.

The interplay of these techniques will provide a comprehensive picture of the molecular basis for the biological activity of this class of compounds.

Integration with Advanced Materials Science for Research Tool Development

The rigid and well-defined three-dimensional structure of the estratetraene scaffold makes it an attractive building block for the development of advanced materials and research tools.

Future research in this area could focus on:

Bioactive Scaffolds for Tissue Engineering: Steroidal compounds have shown promise in regenerative medicine. sciencedaily.com The estratetraene core could be functionalized with polymerizable groups and incorporated into biocompatible polymers to create bioactive scaffolds for tissue engineering. nih.govmdpi.comnih.gov These scaffolds could provide mechanical support for cell growth while also presenting specific biological cues to guide tissue regeneration.

Development of Molecular Probes: By attaching fluorescent dyes, photoaffinity labels, or other reporter groups to the this compound scaffold, it is possible to create molecular probes for studying biological systems. These probes could be used to visualize the localization of target proteins within cells, to identify novel binding partners, or to study the dynamics of biological processes.

Functionalized Nanomaterials: The covalent or non-covalent attachment of estratetraene derivatives to the surface of nanomaterials (e.g., gold nanoparticles, quantum dots, carbon nanotubes) could lead to the development of novel drug delivery systems, diagnostic agents, or biosensors.